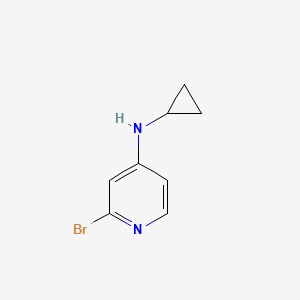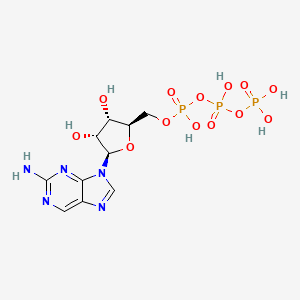
6-Amino-4-azaindole-2-carboxylic acid ethyl ester
Vue d'ensemble
Description
6-Amino-4-azaindole-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H11N3O2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Fischer indole synthesis is one method used to create indole derivatives . In this process, optically active cyclohexanone and phenylhydrazine hydrochloride are used with methanesulfonic acid under reflux in MeOH to give the corresponding tricyclic indole .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolo[3,2-b]pyridine-2-carboxylic acid core with a 6-amino group and an ethyl ester group . The molecular weight of this compound is 205.21 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Novel Amino Acids and Esters: Research includes the synthesis of novel amino acids like 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester, showcasing the compound's utility in creating new chemical structures (Bolós et al., 1994).
- Enzymatic Kinetic Resolution: Studies have utilized the compound in the enzymatic kinetic resolution of primary amines, emphasizing its role in selective and high-temperature reactions (Nechab et al., 2007).
- Formation of Azaindole Derivatives: The compound is involved in the formation of 3-substituted 6-azaindoles, demonstrating its versatility in creating diverse chemical structures (Prokopov & Yakhontov, 1978).
Advanced Chemical Synthesis Techniques
- Ring-Closing Metathesis: It is used in the ring-closing metathesis-based synthesis of complex molecules like cyclohexene skeletons, highlighting advanced synthetic techniques (Cong & Yao, 2006).
- Synthesis of Dipeptide Mimetics: The compound plays a role in the stereocontrolled synthesis of dipeptide mimetics, illustrating its importance in precise molecular engineering (Mulzer et al., 2000).
Analytical and Structural Studies
- Crystallographic Investigations: It is utilized in crystallographic studies to understand molecular structures better, as seen in the analysis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester (Wang & Dong, 2009).
- Ab Initio and DFT Calculations: The compound has been subjected to computational studies like ab initio and DFT calculations, aiding in the theoretical understanding of its properties (Patel et al., 2013).
Orientations Futures
Indole derivatives, such as 6-Amino-4-azaindole-2-carboxylic acid ethyl ester, have attracted increasing attention in recent years due to their biological properties and potential therapeutic applications . Future research may focus on developing novel methods of synthesis and exploring their potential uses in treating various disorders .
Propriétés
IUPAC Name |
ethyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)9-4-7-8(13-9)3-6(11)5-12-7/h3-5,13H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLQYRIUXWWSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1383486.png)







![[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1383499.png)
![2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B1383500.png)
![1,3-Propanediamine, N1-[8-bromo-7-(trifluoromethyl)imidazo[1,2-a]quinoxalin-4-yl]-](/img/structure/B1383501.png)